Oxacyclotetradecan-2-one
Oxacyclotetradecan-2-one
Oxacyclotetradecan-2-one, also known as 1, 13-tridecanolide or tridecano-13-lactone, belongs to the class of organic compounds known as macrolides and analogues. These are organic compounds containing a lactone ring of at least twelve members. Oxacyclotetradecan-2-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, oxacyclotetradecan-2-one is primarily located in the membrane (predicted from logP). Outside of the human body, oxacyclotetradecan-2-one can be found in fats and oils, fruits, and green vegetables. This makes oxacyclotetradecan-2-one a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
1725-04-8
VCID:
VC21202834
InChI:
InChI=1S/C13H24O2/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-15-13/h1-12H2
SMILES:
C1CCCCCCOC(=O)CCCCC1
Molecular Formula:
C13H24O2
Molecular Weight:
212.33 g/mol
Oxacyclotetradecan-2-one
CAS No.: 1725-04-8
Cat. No.: VC21202834
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Oxacyclotetradecan-2-one, also known as 1, 13-tridecanolide or tridecano-13-lactone, belongs to the class of organic compounds known as macrolides and analogues. These are organic compounds containing a lactone ring of at least twelve members. Oxacyclotetradecan-2-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, oxacyclotetradecan-2-one is primarily located in the membrane (predicted from logP). Outside of the human body, oxacyclotetradecan-2-one can be found in fats and oils, fruits, and green vegetables. This makes oxacyclotetradecan-2-one a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 1725-04-8 |
| Molecular Formula | C13H24O2 |
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | oxacyclotetradecan-2-one |
| Standard InChI | InChI=1S/C13H24O2/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-15-13/h1-12H2 |
| Standard InChI Key | IUDIJIVSWGWJNV-UHFFFAOYSA-N |
| SMILES | C1CCCCCCOC(=O)CCCCC1 |
| Canonical SMILES | C1CCCCCCOC(=O)CCCCC1 |
| Melting Point | 27.5°C |
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